4-Butoxybenzaldehyde CAS number 5736-88-9
4-Butoxybenzaldehyde CAS number 5736-88-9
An In-depth Technical Guide to 4-Butoxybenzaldehyde (CAS 5736-88-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Butoxybenzaldehyde (CAS 5736-88-9), a versatile aromatic aldehyde. It details its physicochemical properties, synthesis, applications in research and development, and essential safety and handling protocols. The information is curated for professionals in the chemical and pharmaceutical sciences, with a focus on practical, data-driven insights.
4-Butoxybenzaldehyde is an organic compound classified as an aromatic aldehyde. It presents as a colorless to light yellow or dark orange liquid with a pungent, aromatic odor.[1][2] Its structure, featuring a butoxy group at the para position of a benzaldehyde (B42025) ring, makes it a valuable intermediate in various organic syntheses.[1][3]
Table 1: Physicochemical Properties of 4-Butoxybenzaldehyde
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 5736-88-9 | [1][2][4] |
| Molecular Formula | C₁₁H₁₄O₂ | [1][4][5] |
| Molecular Weight | 178.23 g/mol | [6] |
| Appearance | Colorless to light yellow/dark orange liquid | [1][2][4] |
| Odor | Pungent, aldehyde-like | [2][4][7] |
| Boiling Point | 285 °C (lit.) | [8] |
| 148 - 149 °C @ 10 mmHg | [2][7] | |
| Density | 1.031 g/mL at 25 °C (lit.) | [8] |
| Refractive Index (n20/D) | 1.539 (lit.) | |
| Flash Point | > 113 °C (> 235.4 °F) - closed cup | |
| Solubility | Moderately soluble in water; soluble in ethanol (B145695) and ether. | [1] |
| Vapor Density | 6.1 |[2][7] |
Spectroscopic Information Spectroscopic data for 4-Butoxybenzaldehyde is available, providing crucial information for structural confirmation and purity analysis.
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NMR Spectroscopy : Both ¹H NMR and ¹³C NMR data are available, confirming the molecular structure. Key ¹H NMR signals include peaks for the aldehyde proton (~9.89 ppm), aromatic protons (7.00-7.84 ppm), and the butoxy group protons (1.01-4.06 ppm).[9][10]
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Mass Spectrometry (MS) : GC-MS data shows characteristic fragmentation patterns, with major peaks observed at m/z 178, 122, and 121.[6]
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Infrared Spectroscopy (IR) : IR spectra show characteristic absorption bands for the aldehyde C=O stretch and aromatic C-H bonds.[6][11]
Synthesis and Reactivity
4-Butoxybenzaldehyde is typically synthesized via the Williamson ether synthesis. This involves the reaction of p-hydroxybenzaldehyde with a butyl halide, such as 1-bromobutane (B133212), in the presence of a base.[9] The aldehyde functional group makes the compound reactive in condensation reactions and as an electrophile.[1]
Caption: General workflow for the synthesis of 4-Butoxybenzaldehyde.
Applications in Research and Drug Development
4-Butoxybenzaldehyde serves as a critical building block and intermediate in the synthesis of more complex molecules, finding applications in pharmaceuticals, fine chemicals, and materials science.[1][3][12]
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Pharmaceutical Synthesis : It is used as a precursor for active pharmaceutical ingredients (APIs). For instance, it has been utilized in the synthesis of 16-(p-butoxybenzylidene)androsta-1,4-diene-3,17-dione and 6-amino-4-(4-butoxyphenyl)-3,5-dicyanopyridine-2(1H)-thione.[9]
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Enzyme Inhibition Studies : Research has shown that 4-Butoxybenzaldehyde acts as a competitive inhibitor of the diphenolase activity of mushroom tyrosinase, an enzyme involved in melanin (B1238610) production.[9] This suggests its potential as a lead compound for developing agents related to pigmentation disorders.
-
Material Science : Its structural properties are relevant for the development of liquid crystals and polymers.[3]
-
Fragrance and Flavoring : The compound is also used as a flavoring agent or fragrance component in certain applications.[1]
Caption: Key application areas of 4-Butoxybenzaldehyde as a synthetic intermediate.
Safety and Handling
While not classified as acutely hazardous, 4-Butoxybenzaldehyde is an irritant and requires careful handling in a laboratory setting.[4][6][13]
Table 2: GHS Hazard and Precautionary Statements
| Classification | Code | Statement | Source(s) |
|---|---|---|---|
| Hazard | H315 | Causes skin irritation | [6] |
| H319 | Causes serious eye irritation | [6] | |
| H335 | May cause respiratory irritation | [6] | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | |
| P280 | Wear protective gloves/eye protection/face protection. | ||
| P302 + P352 | IF ON SKIN: Wash with plenty of water. |
| | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
Handling and Storage:
-
Handling : Use in a well-ventilated area.[1] Avoid contact with skin, eyes, and clothing.[2] Wash hands thoroughly after handling.[2]
-
Storage : Keep container tightly closed in a dry, cool, and well-ventilated place.[2] Store away from incompatible materials such as oxidizing agents.[2] The compound may darken upon storage without a loss in purity.
First Aid Measures:
-
Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2][4]
-
Skin Contact : Wash off immediately with soap and plenty of water while removing all contaminated clothing. Get medical attention if irritation occurs.[2][4]
-
Inhalation : Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4]
-
Ingestion : Do NOT induce vomiting. Drink plenty of water. Call a physician immediately.[4][7]
Caption: Recommended safety and first aid workflow for handling the compound.
Experimental Protocols
Synthesis of 4-Butoxybenzaldehyde [9] This protocol describes a typical lab-scale synthesis.
-
Materials :
-
p-Hydroxybenzaldehyde (35 g, 287 mmol)
-
1-Bromobutane (30.92 mL, 287 mmol)
-
Anhydrous Potassium Carbonate (118.83 g, 860 mmol)
-
N,N-Dimethylformamide (DMF, 750 mL)
-
Ethyl acetate
-
Petroleum ether
-
-
Procedure :
-
Dissolve p-hydroxybenzaldehyde and 1-bromobutane in DMF in a round-bottomed flask equipped with a reflux condenser and magnetic stirrer.
-
Stir the reaction mixture for 20 minutes under a nitrogen atmosphere.
-
Add anhydrous potassium carbonate to the mixture.
-
Heat the reaction to 70 °C and stir for 20 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with excess water and perform an extraction with ethyl acetate.
-
Purify the crude product using silica (B1680970) gel column chromatography (eluent: petroleum ether/ethyl acetate, 20:1) to yield 4-butoxybenzaldehyde as a brown oil (95% yield).
-
Example Condensation Reaction: Synthesis of 16-(p-butoxybenzylidene)androsta-1,4-diene-3,17-dione This protocol illustrates the reactivity of the aldehyde group. While the full detailed methodology is proprietary to the cited research, the general approach involves a condensation reaction.
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General Principle : 4-Butoxybenzaldehyde is reacted with androsta-1,4-diene-3,17-dione (B159171) in the presence of a catalyst (typically a base like potassium hydroxide (B78521) or a Lewis acid) in a suitable solvent (e.g., ethanol). The reaction involves the nucleophilic attack of the enolate of the dione (B5365651) onto the aldehyde carbonyl, followed by dehydration to form the α,β-unsaturated ketone product. The specific conditions (temperature, reaction time, catalyst) would be optimized for this transformation.
References
- 1. CAS 5736-88-9: 4-Butoxybenzaldehyde | CymitQuimica [cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. nbinno.com [nbinno.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 4-Butoxybenzaldehyde | 5736-88-9 | Benchchem [benchchem.com]
- 6. 4-Butoxybenzaldehyde | C11H14O2 | CID 79813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. 4-N-BUTOXYBENZALDEHYDE | 5736-88-9 [chemicalbook.com]
- 10. 4-N-BUTOXYBENZALDEHYDE(5736-88-9) 1H NMR spectrum [chemicalbook.com]
- 11. 4-(t-Butoxy)benzaldehyde [webbook.nist.gov]
- 12. chemscene.com [chemscene.com]
- 13. 4-Butoxybenzaldehyde - Hazardous Agents | Haz-Map [haz-map.com]
